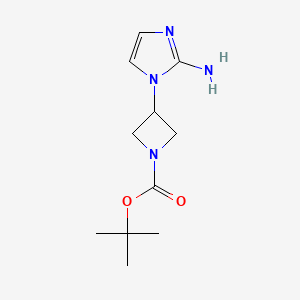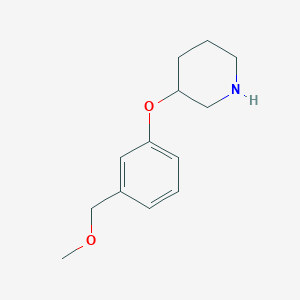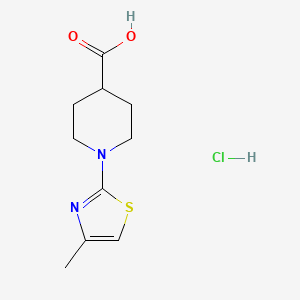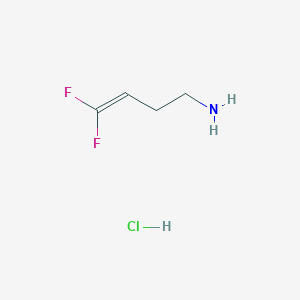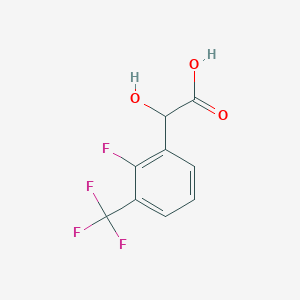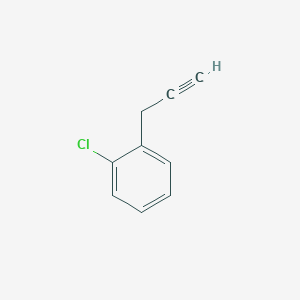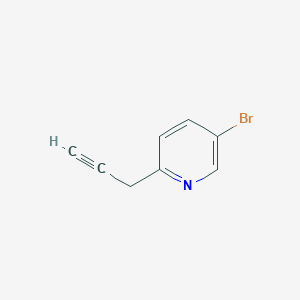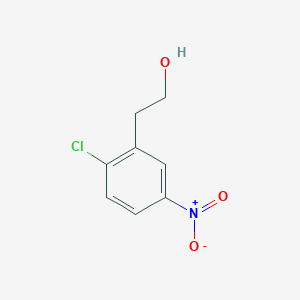
2-Chloro-5-nitrobenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitrobenzeneethanol is an organic compound characterized by the presence of a chloro group at the second position, a nitro group at the fifth position, and an ethanol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzeneethanol typically involves the nitration of 2-chlorobenzeneethanol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitrobenzeneethanol undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, water.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-Chloro-5-aminobenzeneethanol.
Substitution: 2-Hydroxy-5-nitrobenzeneethanol.
Oxidation: 2-Chloro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Chloro-5-nitrobenzeneethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitrobenzeneethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitroaniline: Similar structure but with an amino group instead of an ethanol group.
2-Chloro-5-nitrophenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
The ethanol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
219712-64-8 |
|---|---|
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-(2-chloro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4H2 |
Clé InChI |
WGJHVDTUYMOHNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


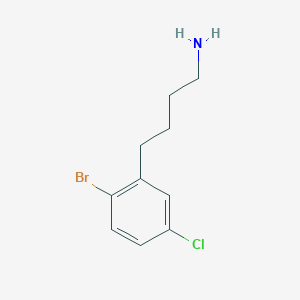
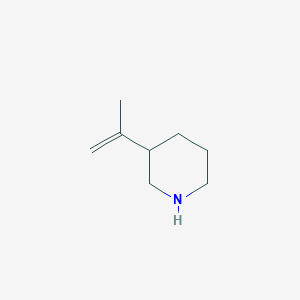
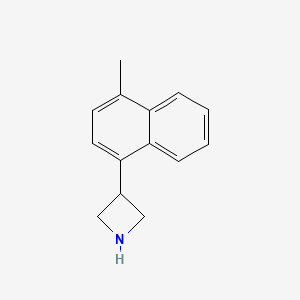
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)

